Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While the specific synthesis route for this compound is not available, imidazole derivatives are often synthesized via reactions involving hydrazonoyl halides .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, imidazole derivatives are known to participate in a wide range of chemical reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Novel Acid-Catalyzed O-benzylating Agents
Research by Yamada et al. (2012) introduced a novel acid-catalyzed O-benzylating reagent, showcasing a method for benzyl ether formation in good yields, which highlights the relevance of benzyl groups in synthetic chemistry for modifying the properties of compounds (Yamada, Fujita, & Kunishima, 2012).
Ionic Liquid Catalysts for Heterocyclic Synthesis
Zolfigol et al. (2013) developed an ionic liquid that efficiently catalyzes the synthesis of tetrasubstituted imidazoles, a class of compounds that include structures similar to the query compound, emphasizing the versatility of imidazole derivatives in the synthesis of complex heterocyclic structures (Zolfigol et al., 2013).
Antimicrobial Activity of Novel Heterocyclic Compounds
Reddy and Reddy (2010) synthesized novel heterocyclic compounds with benzimidazole derivatives showing significant antimicrobial activity, suggesting potential applications in developing new antibacterial and antifungal agents (Reddy & Reddy, 2010).
Palladium-Catalyzed Synthesis of Benzimidazopyrimidinones
Mancuso et al. (2017) reported on the palladium-catalyzed synthesis of functionalized benzimidazopyrimidinones, demonstrating advanced methodologies for constructing complex molecules that could be relevant to the synthesis and functionalization of compounds like Benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate (Mancuso et al., 2017).
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a wide range of biological targets. They are the core structure of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound. They can act as inhibitors, activators, or modulators of their target proteins .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary greatly. Some are highly soluble in water and other polar solvents, which can affect their absorption, distribution, metabolism, and excretion .
Result of action
The molecular and cellular effects of imidazole derivatives can include changes in cell signaling, gene expression, and metabolic processes .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Future Directions
The future directions for research on this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities associated with imidazole derivatives, this compound could have potential applications in various fields including medicinal chemistry .
Properties
IUPAC Name |
benzyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-13(2)26-14(3)15(4)27-18-19(23-21(26)27)24(5)22(30)25(20(18)29)11-17(28)31-12-16-9-7-6-8-10-16/h6-10,13H,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJWIBYSUMHQAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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